REACTION_CXSMILES
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[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[C:11](Cl)(=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([C:6]2[C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[O:3][C:2]=2[CH3:1])=[O:20])=[CH:13][CH:14]=1
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Name
|
|
Quantity
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7.25 g
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Type
|
reactant
|
Smiles
|
CC=1OC2=C(C1)C=CC=C2
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Name
|
|
Quantity
|
0.092 mol
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Type
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reactant
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Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |